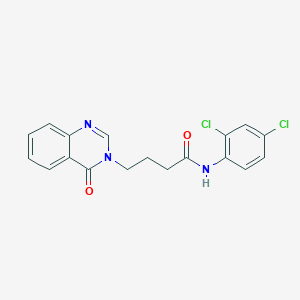![molecular formula C24H17ClN6 B7535847 3-(1H-benzimidazol-2-yl)-1-(3-chlorobenzyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B7535847.png)
3-(1H-benzimidazol-2-yl)-1-(3-chlorobenzyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1H-benzimidazol-2-yl)-1-(3-chlorobenzyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is a potent inhibitor of certain enzymes, which makes it useful in the development of new drugs and therapies.
科学的研究の応用
3-(1H-benzimidazol-2-yl)-1-(3-chlorobenzyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine has been extensively studied for its potential applications in various areas of scientific research. One of the most promising applications is in the development of new drugs and therapies. This compound has been shown to inhibit certain enzymes that are involved in the development of cancer, making it a potential candidate for the treatment of various types of cancer.
作用機序
The mechanism of action of 3-(1H-benzimidazol-2-yl)-1-(3-chlorobenzyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine involves the inhibition of certain enzymes that are involved in the development of cancer. Specifically, this compound has been shown to inhibit the activity of the enzyme cyclin-dependent kinase 4 (CDK4), which is involved in the regulation of cell division. By inhibiting CDK4, 3-(1H-benzimidazol-2-yl)-1-(3-chlorobenzyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine can prevent the uncontrolled growth and division of cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(1H-benzimidazol-2-yl)-1-(3-chlorobenzyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine have been extensively studied in various in vitro and in vivo models. In vitro studies have shown that this compound can inhibit the proliferation and migration of cancer cells, while in vivo studies have shown that it can reduce the growth and metastasis of tumors.
実験室実験の利点と制限
One of the main advantages of using 3-(1H-benzimidazol-2-yl)-1-(3-chlorobenzyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine in lab experiments is its potency and specificity. This compound has been shown to be a highly potent inhibitor of CDK4, which makes it useful in the development of new drugs and therapies. However, one of the limitations of using this compound in lab experiments is its low solubility, which can make it difficult to work with.
将来の方向性
There are several future directions for the research and development of 3-(1H-benzimidazol-2-yl)-1-(3-chlorobenzyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine. One of the most promising areas of research is in the development of new drugs and therapies for the treatment of cancer. This compound has shown great potential in preclinical studies, and further research is needed to determine its efficacy and safety in clinical trials. Other future directions include the development of new synthetic methods for this compound, as well as the exploration of its potential applications in other areas of scientific research.
合成法
The synthesis of 3-(1H-benzimidazol-2-yl)-1-(3-chlorobenzyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine has been described in several research publications. One of the most common methods involves the reaction of 3-chlorobenzylamine with 2-(1H-benzimidazol-2-yl)-1H-pyrrolo[2,3-b]quinoxaline-1,3-dione in the presence of a suitable catalyst. The resulting product is then purified using various techniques such as column chromatography or recrystallization.
特性
IUPAC Name |
3-(1H-benzimidazol-2-yl)-1-[(3-chlorophenyl)methyl]pyrrolo[3,2-b]quinoxalin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClN6/c25-15-7-5-6-14(12-15)13-31-22(26)20(23-28-17-9-2-3-10-18(17)29-23)21-24(31)30-19-11-4-1-8-16(19)27-21/h1-12H,13,26H2,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSXHRPNRRFOXDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=C(N(C4=NC5=CC=CC=C5N=C34)CC6=CC(=CC=C6)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-benzimidazol-2-yl)-1-(3-chlorobenzyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-chloro-5-(2-oxopyrrolidin-1-yl)phenyl]-2-morpholin-4-ylbenzamide](/img/structure/B7535779.png)
![1-[1-[1-(4-Chlorophenyl)propyl]piperidin-4-yl]imidazolidin-2-one](/img/structure/B7535783.png)
![N-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-ylmethyl)-3,5-dimethylbenzamide](/img/structure/B7535789.png)
![N-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-ylmethyl)-2-methylcyclopropane-1-carboxamide](/img/structure/B7535795.png)
![N-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-ylmethyl)-4-tert-butylbenzamide](/img/structure/B7535797.png)
![N-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-ylmethyl)-3,5-difluorobenzamide](/img/structure/B7535808.png)
![2-[(4-Chlorophenyl)methyl]-6-(4-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B7535811.png)
![5-fluoro-N-[3-(morpholin-4-yl)propyl]-1H-indole-2-carboxamide](/img/structure/B7535816.png)
![(5-fluoro-1H-indol-2-yl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone](/img/structure/B7535820.png)
![1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-[(3-methyl-1,2-oxazol-5-yl)methyl]urea](/img/structure/B7535835.png)
![3-chloro-N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-2-fluorobenzenesulfonamide](/img/structure/B7535853.png)

![2-[(5-nitropyridin-2-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone](/img/structure/B7535865.png)
![2-[[2-(2-oxoazocan-1-yl)acetyl]amino]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B7535869.png)